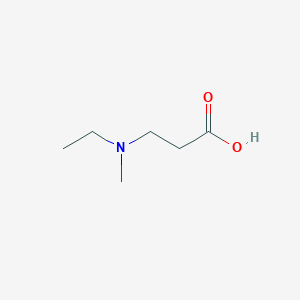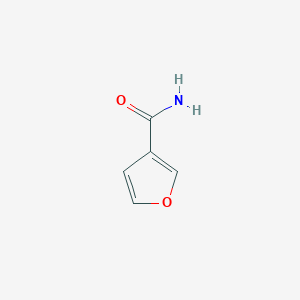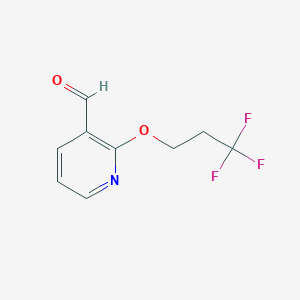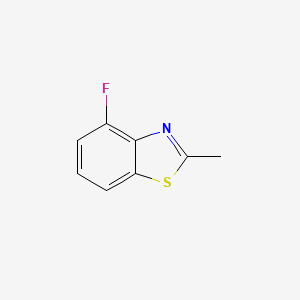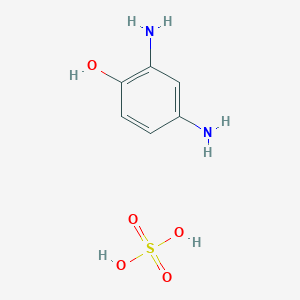
Dodecylboronic acid
Übersicht
Beschreibung
Dodecylboronic acid, also known as N-DODECYLBORONIC ACID, is a boronic acid compound with the molecular formula C12H27BO2 . It has a molecular weight of 214.15 g/mol . The IUPAC name for this compound is dodecylboronic acid .
Molecular Structure Analysis
The molecular structure of dodecylboronic acid includes a boronic acid group attached to a dodecyl chain . The InChI key for dodecylboronic acid is UMJURJHHLVYBFY-UHFFFAOYSA-N .
Chemical Reactions Analysis
Boronic acids, such as dodecylboronic acid, have the ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans . This interaction allows boronic acids to be used in various sensing applications .
Physical And Chemical Properties Analysis
Dodecylboronic acid has a molecular weight of 214.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 11 . The exact mass and monoisotopic mass of dodecylboronic acid are both 214.2104103 g/mol . The topological polar surface area is 40.5 Ų . The heavy atom count is 15 .
Wissenschaftliche Forschungsanwendungen
Sensing Applications
Dodecylboronic acid, like other boronic acids, is utilized in various sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is fundamental for homogeneous assays and heterogeneous detection, which can occur at the interface of the sensing material or within the bulk sample.
Biological Labelling and Protein Manipulation
The interaction of boronic acids with proteins allows for innovative approaches in biological labelling and protein manipulation . This includes the development of new methods for protein modification, which is crucial for understanding protein function and interaction in biological systems.
Therapeutic Development
Boronic acids have shown promise in the development of therapeutics. Their molecular modification capabilities have been used to improve selectivity, physicochemical, and pharmacokinetic characteristics of bioactive molecules, leading to enhanced activities . This is particularly relevant in the creation of new anticancer, antibacterial, and antiviral agents.
Separation Technologies
The unique properties of boronic acids facilitate their use in separation technologies. This application is particularly important in the analysis and purification of complex biological samples, where specific interactions with boronic acids can be exploited to isolate desired molecules .
Electrophoresis of Glycated Molecules
Dodecylboronic acid has been employed in the electrophoresis of glycated molecules. This application takes advantage of the boronic acid’s affinity for sugar moieties, allowing for the separation and analysis of glycated proteins and other biomolecules .
Controlled Release Systems
In the field of drug delivery, boronic acids are used to create polymers and microparticles that respond to changes in glucose levels. This has been particularly useful in the controlled release of insulin, offering a potential avenue for improved diabetes management .
Wirkmechanismus
Target of Action
Dodecylboronic acid is a subclass of organoborane compounds . These compounds are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . .
Mode of Action
Borinic acids, including dodecylboronic acid, have two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity compared to boronic acids . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .
Biochemical Pathways
Organoboron compounds, including boronic acids, have been reported to have various biological activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
Pharmacokinetics
Evaluating pharmacokinetic properties of small molecules is considered a key feature in most drug development and high-throughput screening processes .
Result of Action
Boronic acids have been reported to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Action Environment
It is known that the stability of boronic acids to atmospheric oxidation is considerably superior to that of borinic acids .
Safety and Hazards
Dodecylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Zukünftige Richtungen
Boronic acids, including dodecylboronic acid, have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant diols . They have been used in anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The future of boronic acids in medicinal chemistry looks promising, with the potential to obtain new drugs .
Eigenschaften
IUPAC Name |
dodecylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h14-15H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJURJHHLVYBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592647 | |
| Record name | Dodecylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecylboronic acid | |
CAS RN |
3088-79-7 | |
| Record name | Dodecylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | n-Dodecylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






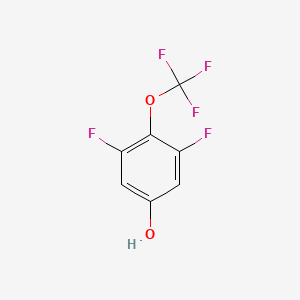
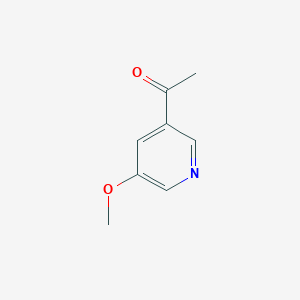

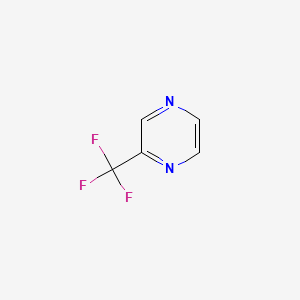
![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)
